Vital red

Overview

Description

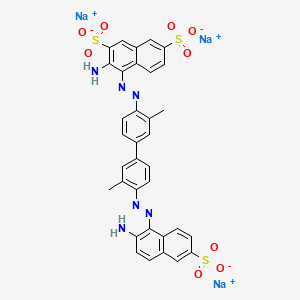

Vital red, also known as Brilliant this compound, is a synthetic dye with the chemical formula C34H25N6Na3O9S3 and a molecular weight of 826.76 g/mol. It is primarily used in scientific research and medical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vital red is synthesized through a series of chemical reactions involving aromatic compounds and sulfonation processes. The synthesis typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form an azo dye.

Sulfonation: The azo dye undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:

Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high yield and purity.

Purification: The final product is purified using techniques such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Vital red undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, typically using reducing agents like sodium dithionite, resulting in the cleavage of azo bonds.

Substitution: Substitution reactions can occur on the aromatic rings, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust.

Reaction Conditions: Reactions are usually carried out in aqueous or organic solvents, with temperature and pH control to optimize the reaction rates.

Major Products

Oxidation Products: Various carboxylic acids and quinones.

Reduction Products: Amines and other reduced aromatic compounds.

Scientific Research Applications

Vital red has a wide range of applications in scientific research, including:

Cell Biology: Used as a stain for visualizing cellular components, particularly in live cell imaging.

Neurology: Demonstrated anticonvulsive properties in epilepsy research.

Optical Sensing: Employed in optical temperature sensing due to its fluorescence properties.

Blood Volume Measurement: Utilized in clinical settings to measure blood volume by binding to plasma proteins.

Mechanism of Action

The mechanism of action of Vital red involves its interaction with cellular components and biological molecules. In epilepsy research, it is believed to modulate the permeability of cell membranes, affecting the metabolism of vital lipids like cholesterol and lecithin . This modulation can influence the excitability of neurons, thereby exhibiting anticonvulsive effects.

Comparison with Similar Compounds

Vital red is often compared with other synthetic dyes and compounds with similar applications:

Brilliant Cresyl Blue: Another synthetic dye used for staining reticulocytes in blood samples.

New Methylene Blue: Used in similar staining applications but differs in its chemical structure and staining properties.

Crystal Violet: A dye used in microbiology for Gram staining, differing in its application and chemical properties.

This compound stands out due to its specific applications in neurology and optical sensing, which are not commonly associated with other similar dyes.

Biological Activity

Introduction

Vital Red, also known as Congo Red or Trypan Red, is a synthetic dye that has been widely used in various biological and medical applications. Its significance lies not only in its staining properties but also in its biological activities, particularly in relation to cell viability, apoptosis, and its potential therapeutic applications. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and presenting data in a structured format.

This compound is an azo dye characterized by its bright red color, which results from the presence of azo groups (-N=N-). It is soluble in water and commonly used as a histological stain. Its chemical structure can be represented as follows:

-

Cell Viability and Proliferation

- This compound has been shown to affect cell viability through various mechanisms. It can induce apoptosis in certain cell lines by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production.

- Detection Methods :

- Dye Exclusion : Trypan Blue exclusion assay is commonly used to assess cell membrane integrity.

- Metabolic Activity : The MTT assay measures mitochondrial dehydrogenase activity as an indicator of viable cells.

-

Apoptosis Induction

- Studies have indicated that this compound can trigger apoptotic pathways in cancer cells, particularly through the activation of caspases and the modulation of Bcl-2 family proteins.

- The compound's ability to induce apoptosis has been linked to its capacity to generate oxidative stress within cells.

Case Study 1: Erythrocytosis

A 25-year-old woman presented with erythrocytosis and was treated with this compound as part of her diagnostic evaluation. The treatment led to significant changes in her hemoglobin levels, demonstrating the compound's impact on erythropoiesis.

Case Study 2: Cancer Cell Lines

In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis showed an increase in cells undergoing apoptosis after exposure to the dye.

Research Findings

A comprehensive review of literature reveals the following key findings regarding the biological activity of this compound:

Properties

IUPAC Name |

trisodium;3-amino-4-[[4-[4-[(2-amino-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N6O9S3.3Na/c1-18-13-20(4-11-29(18)37-39-33-26-8-6-24(50(41,42)43)15-22(26)3-10-28(33)35)21-5-12-30(19(2)14-21)38-40-34-27-9-7-25(51(44,45)46)16-23(27)17-31(32(34)36)52(47,48)49;;;/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENFRIQISKNZDL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25N6Na3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-65-2 | |

| Record name | Vital new red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4'-[(2-amino-6-sulfo-1-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.